Cas no 859664-20-3 ((2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-(2H-1,3-Benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound featuring a benzofuranone core substituted with a benzodioxole group and a 2-oxopropoxy moiety. Its unique structure, characterized by a conjugated (Z)-alkene linkage, contributes to its potential utility in pharmaceutical and agrochemical research. The benzodioxole and benzofuranone frameworks are known for their bioactivity, while the 2-oxopropoxy side chain may enhance solubility and reactivity. This compound is of interest in medicinal chemistry for its potential as a precursor or intermediate in the synthesis of biologically active molecules. Its well-defined stereochemistry and functional group arrangement make it suitable for targeted synthetic applications.
(2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one structure
859664-20-3 structure
Product name:(2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
CAS No:859664-20-3
MF:C19H14O6
MW:338.310865879059
CID:5421878

(2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3-one
    • 3(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-ylmethylene)-6-(2-oxopropoxy)-
    • (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
    • Inchi: 1S/C19H14O6/c1-11(20)9-22-13-3-4-14-16(8-13)25-18(19(14)21)7-12-2-5-15-17(6-12)24-10-23-15/h2-8H,9-10H2,1H3
    • InChI Key: DUOJKHPJQQSIOJ-UHFFFAOYSA-N
    • SMILES: O1C2=CC(OCC(=O)C)=CC=C2C(=O)C1=CC1=CC=C2OCOC2=C1

Computed Properties

  • Exact Mass: 338.079
  • Monoisotopic Mass: 338.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0

(2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-2387-2μmol
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2387-75mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
75mg
$208.0 2023-09-11
Life Chemicals
F3385-2387-20mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
20mg
$99.0 2023-09-11
Life Chemicals
F3385-2387-2mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
2mg
$59.0 2023-09-11
Life Chemicals
F3385-2387-4mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2387-100mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
100mg
$248.0 2023-09-11
Life Chemicals
F3385-2387-1mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
1mg
$54.0 2023-09-11
Life Chemicals
F3385-2387-10μmol
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2387-10mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
10mg
$79.0 2023-09-11
Life Chemicals
F3385-2387-5mg
(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
859664-20-3
5mg
$69.0 2023-09-11

Additional information on (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one

The Chemical Compound CAS No 859664-20-3: A Comprehensive Overview

The compound with CAS No 859664-20-3, commonly referred to as (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a benzodioxole moiety, a benzofuranone framework, and a ketone group. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one as a bioactive molecule. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutic agents. For instance, investigations into its anti-inflammatory and antioxidant properties have shown promising results, suggesting its potential use in treating conditions such as neurodegenerative diseases and cardiovascular disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the benzodioxole ring system and the subsequent coupling reactions that establish the core structure. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize the synthesis process, making it more efficient and scalable for industrial applications.

In terms of physical properties, (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the range of 270–300 nm, which are indicative of its conjugated π-system. These properties are critical for determining its stability and bioavailability when used in pharmaceutical formulations.

One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Scientists have explored its ability to serve as a carrier for therapeutic agents, leveraging its structural flexibility and biocompatibility. Preliminary experiments have demonstrated that it can encapsulate drugs within its molecular framework, enhancing their solubility and reducing side effects. This innovation could revolutionize the way drugs are delivered to specific tissues or organs in the body.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one with various biological targets. These studies have revealed that the compound has a high affinity for certain protein pockets, particularly those associated with kinase enzymes. This finding has prompted further research into its potential as an inhibitor of key signaling pathways involved in cancer progression.

In conclusion, (2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-6-(2 oxopropoxy)-2 3 dihydro 1 benzofuran 3 one (CAS No 859664 20 3) represents a significant advancement in organic chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make a substantial impact on the field of medicinal chemistry.

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